molecular formula C18H12Cl4N2O2S B2727957 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine CAS No. 339276-15-2

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine

Cat. No.: B2727957
CAS No.: 339276-15-2
M. Wt: 462.17
InChI Key: XEUGINTWABATOR-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine (molecular formula: C₁₈H₁₂Cl₄N₂O₂S, MW: 462.18) is a pyrimidine derivative characterized by multiple halogenated substituents. The molecule features:

  • A 3,4-dichlorobenzylsulfanyl group at position 2, contributing steric bulk and lipophilicity.
  • A 3,4-dichlorophenoxy substituent at position 4, enhancing electronic effects through chlorine atoms.
  • This compound is synthesized via nucleophilic substitution reactions, with purity exceeding 90% under optimized conditions .

Properties

IUPAC Name

4-(3,4-dichlorophenoxy)-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-10-2-4-12(19)14(21)6-10)24-17(16)26-11-3-5-13(20)15(22)7-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUGINTWABATOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with a suitable thiol to form the corresponding sulfanyl derivative. This intermediate is then reacted with 3,4-dichlorophenol under specific conditions to introduce the phenoxy group. Finally, the methoxypyrimidine moiety is introduced through a cyclization reaction involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the benzyl and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl or phenoxy rings .

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Position 2 Modifications

  • Target Compound : 3,4-Dichlorobenzylsulfanyl group (Cl at meta/para positions) .
  • Analog 2: 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine (Cl at ortho positions on benzyl and phenoxy groups) increases steric bulk and may alter binding interactions .

Position 4 Modifications

  • Target Compound: 3,4-Dichlorophenoxy group provides electron-withdrawing effects and planar geometry .
  • Analog 4: 4-Phenoxy group (unsubstituted phenyl) lacks chlorine atoms, decreasing lipophilicity and oxidative stability .

Position 5 Modifications

  • Target Compound : Methoxy group offers moderate electron-donating effects.
  • Analog 5 : Methylsulfanyl group at position 4 increases hydrophobicity and may enhance membrane permeability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Purity/Notes Source
Target Compound C₁₈H₁₂Cl₄N₂O₂S 462.18 2-(3,4-Cl₂BzS), 4-(3,4-Cl₂PhO), 5-OMe >90% purity
Analog 1 C₁₈H₁₂Cl₄N₂O₂S 462.18 2-(2,4-Cl₂BzS), 4-(3,4-Cl₂PhO), 5-OMe N/A
Analog 2 C₁₈H₁₁Cl₄N₂O₂S 462.16 2-(2,6-Cl₂BzS), 4-(3,5-Cl₂PhO), 5-OMe N/A
Analog 3 C₁₉H₁₆Cl₂N₂O₂S₂ 439.37 2-(3,4-Cl₂BzS), 4-(4-MeOPhS), 5-OMe ChemSpider ID: 2666261
Analog 4 C₁₈H₁₄Cl₂N₂O₂S 393.28 2-(3,4-Cl₂BzS), 4-PhO, 5-OMe CAS: 339276-11-8

Key Observations :

  • Lipophilicity : The target compound’s dual 3,4-dichloro groups increase logP compared to analogs with fewer chlorines (e.g., Analog 4) .
  • Steric Effects : Analog 2’s 2,6-dichlorobenzyl group creates a more congested structure, which may hinder intermolecular interactions .
  • Synthetic Feasibility: Compounds with sulfanyl groups (e.g., Analog 3) often require milder reaction conditions than those with phenoxy linkages .

Biological Activity

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique combination of functional groups, has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C18H12Cl4N2O2S
  • Molecular Weight : 462.2 g/mol
  • CAS Number : 339276-15-2

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The presence of the sulfanyl group may facilitate enzyme inhibition, while the dichlorobenzyl and phenoxy groups contribute to its binding affinity to various receptors.

Antimicrobial Activity

Research indicates that compounds similar to 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine exhibit significant antimicrobial properties. A comparative study showed that derivatives with similar structures demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameTarget PathogenActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The mechanism is thought to involve apoptosis induction in cancer cells through the inhibition of specific signaling pathways. Further research is needed to elucidate these mechanisms and confirm efficacy in clinical settings.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Studies have reported significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively .

Case Studies

  • Study on Enzyme Inhibition : A synthesized derivative of the compound was tested for AChE inhibition, showing an IC50 value of 2.14 µM, indicating strong inhibitory action compared to a standard drug .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited varying degrees of antibacterial activity against multiple strains, supporting its potential as a lead compound in drug development .

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